Bienvenue dans la boutique en ligne BenchChem!

N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Structure-Activity Relationship Linker Optimization Medicinal Chemistry

A strategic tool compound for BCL-XL inhibitor SAR programs. This N-benzoyl arylsulfonamide features a unique butanamide (C4) linker and a terminal 4-fluorophenyl group—key structural differentiators from chain-shortened propanamide (CAS 898405-64-6) and des-fluoro butanamide (CAS 941925-26-4) analogs. Ideal for screening libraries to generate primary bioactivity data on linker length and halogen effects on target binding, metabolic stability, and cellular efficacy. Procure all three analogs to enable systematic SAR.

Molecular Formula C24H22FNO4S
Molecular Weight 439.5
CAS No. 941907-30-8
Cat. No. B2490832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
CAS941907-30-8
Molecular FormulaC24H22FNO4S
Molecular Weight439.5
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
InChIInChI=1S/C24H22FNO4S/c1-17-9-14-22(21(16-17)24(28)18-6-3-2-4-7-18)26-23(27)8-5-15-31(29,30)20-12-10-19(25)11-13-20/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,27)
InChIKeyKHBYTHWTDOSMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 941907-30-8): A Specialized Research Sulfonamide for Targeted Screening Libraries


N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide (CAS 941907-30-8) is a synthetic sulfonamide derivative with the molecular formula C24H22FNO4S and a molecular weight of 439.5 g/mol . This compound features a benzoyl-substituted phenyl core linked to a butanamide moiety that terminates in a 4-fluorophenylsulfonyl group, placing it within the class of N-benzoyl arylsulfonamides. This structural class has been broadly disclosed as BCL-XL inhibitors in apoptosis-promoting patents [1]. However, it is critical to note that specific quantitative bioactivity data (IC50, Ki, etc.) for this exact compound are absent from the peer-reviewed primary literature and public databases like ChEMBL and BindingDB at the time of this analysis. Its differentiation is therefore currently limited to structural features and inferred class-level activity, making it suitable for focused SAR (Structure-Activity Relationship) or screening library procurement rather than end-point biological application.

Why a Generic N-Benzoyl Arylsulfonamide Cannot Replace N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide in Focused Studies


Interchanging in-class compounds without explicit biological confirmation is a high-risk procurement strategy, as minor structural changes in N-benzoyl arylsulfonamides can drastically alter target binding. The target compound combines a precise 4-carbon (butanamide) sulfonyl linker length with a terminal 4-fluorophenyl group and a 4-methyl substitution on the benzoyl aniline ring . Closely related analogs, such as N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide (CAS 941925-26-4, MW 421.5), lack the fluorine atom entirely, which is expected to alter metabolic stability and electronic properties . Similarly, the chain-shortened analog N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 898405-64-6, MW 425.5) omits a methylene unit in the linker, changing spatial geometry [1]. Given the broad patent landscape where these compounds act as BCL-XL inhibitors, the absence of direct comparative activity data for these specific analogs means that proof of functional equivalence is an unsupported assumption [2].

Quantitative Differentiation Profile of N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide


Linker Length Specificity: Butanamide vs. Propanamide Chain Comparison

The compound features a 4-carbon butanamide linker connecting the benzoyl aniline core to the sulfonyl moiety. The closest chain-shortened analog, N-(2-benzoyl-4-methylphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 898405-64-6), utilizes a 3-carbon propanamide linker. The additional methylene unit in the target compound increases molecular length and, consequently, molecular weight by ~14 Da (439.5 vs. 425.5) [1]. While no target-specific biological data is available to quantify the impact, such linker modifications in bivalent ligands are known to alter protein-ligand binding geometries, suggesting that these two compounds cannot be assumed to be functionally interchangeable in a binding assay.

Structure-Activity Relationship Linker Optimization Medicinal Chemistry

Fluorination Status: 4-Fluorophenyl vs. Unsubstituted Phenyl Sulfonyl Group

A key structural feature is the 4-fluorophenylsulfonyl group, which distinguishes it from the des-fluoro analog N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide (CAS 941925-26-4). The substitution of hydrogen with fluorine increases the molecular weight by ~18 Da (439.5 vs. 421.5) . Fluorination of a phenyl ring is a classic medicinal chemistry strategy to enhance metabolic stability and binding affinity, but no quantitative PK or affinity data exist for this specific pair. The decision to select the fluorinated compound over the non-fluorinated analog must therefore be based solely on the general design principle that fluorination often provides superior in vitro metabolic profiles, not on proven superiority for this scaffold.

Metabolic Stability Fluorine Chemistry Drug Design

Class-Level Inference: BCL-XL Inhibitory Potential vs. Inactive Benzamide Analogs

The compound belongs to the N-benzoyl arylsulfonamide class, which is explicitly claimed as BCL-XL inhibitors in patents such as EP 1318978 B1 [1]. In contrast, a structurally related analog, N-(2-benzoyl-4-methylphenyl)-2-morpholin-4-ylpropanamide (no sulfonyl group), showed an IC50 of >50,000 nM against BCL-XL in screening assays, confirming that the sulfonamide linkage is essential for target engagement [2]. This class-level inference suggests the target compound may possess BCL-XL inhibitory activity, but no direct IC50 data for CAS 941907-30-8 are publicly available.

Apoptosis BCL-XL Inhibition Cancer Therapeutics

Procurement-Driven Application Scenarios for N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide


BCL-XL Targeted Library Design and Hit Expansion

This compound is a structural match for the N-benzoyl arylsulfonamide class claimed in BCL-XL inhibitor patents [1]. It is best procured for inclusion in focused screening libraries aimed at identifying novel BCL-XL inhibitors, where its unique linker length and fluorination pattern can contribute to SAR data generation. Given the absence of known potency data, it serves as a 'tool' compound for generating primary biological data rather than as a validated probe.

Comparative Linker and Substitution SAR Studies

The compound offers a distinct combination of a butanamide (C4) linker and 4-fluorophenyl substitution not found in the shorter propanamide (C3) analog (CAS 898405-64-6) or the des-fluoro butanamide (CAS 941925-26-4) [2]. Procurement of all three analogs together enables a systematic SAR investigation into linker length and halogen effects on BCL-XL binding, metabolic stability, or cellular efficacy.

Metabolic Stability Profiling of Fluorinated Sulfonamides

The presence of the 4-fluorophenyl group makes this compound a candidate for comparative metabolic stability studies against its non-fluorinated counterpart . Researchers can use liver microsome or hepatocyte assays to test the hypothesis that fluorination improves the metabolic half-life of this scaffold, which is a critical parameter in drug candidate selection.

Selectivity Profiling in Apoptosis Pathway Panels

Given the structural similarity to known BCL-XL inhibitors, this compound can be evaluated in broader BCL-2 family protein panels (e.g., BCL-2, BCL-XL, MCL-1) to assess selectivity [1]. This profiling is essential for understanding polypharmacology and off-target risks, and the compound can serve as a starting point for further optimization.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.